molecular formula C23H22N2O3 B2917216 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941889-08-3

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2917216
CAS No.: 941889-08-3
M. Wt: 374.44
InChI Key: WYSINVHGEPXKNL-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule research compound designed for investigative applications in neuroscience and oncology. This chemically complex molecule features a naphthalene moiety linked via an ether oxygen to an acetamide backbone, which is further substituted with a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. This structural architecture suggests potential bioactivity profiles worthy of scientific investigation. Compounds within this chemical class, particularly those incorporating the 2-oxopyrrolidine (2-pyrrolidinone) pharmacophore, have been the subject of patent-protected research for their potential therapeutic applications, including use in conditions related to the central nervous system . The 2-oxopyrrolidin-1-yl group is a recognized structural element in medicinal chemistry, with derivatives being investigated for various neurological targets . Furthermore, structurally related N-(naphthalen-2-yl)acetamide analogs have demonstrated significant research interest due to their documented antiproliferative activities in vitro studies against a panel of human cancer cell lines, indicating potential value for oncological research . Researchers are exploring the mechanism of action of such compounds, which may involve the alteration of cell cycle progression, as seen in related molecules that induce S-phase accumulation . This product is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols and are encouraged to consult relevant scientific literature, including structure-activity relationship (SAR) studies for acetamide derivatives and pharmacological assessments of pyrrolidinone-containing compounds, to inform their experimental design.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-13-19(9-11-21(16)25-12-4-7-23(25)27)24-22(26)15-28-20-10-8-17-5-2-3-6-18(17)14-20/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSINVHGEPXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, modulation of gene expression, and alteration of cellular metabolism .

Comparison with Similar Compounds

Naphthalenyloxy Acetamide Derivatives

Compounds sharing the naphthalenyloxy acetamide core but differing in substituents include:

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity/Properties Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₉H₂₂N₂O₃ 326.4 Morpholinoethyl group Cytotoxic (IC₅₀ ~3.16 µM, comparable to cisplatin)
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661,8) C₁₇H₁₄N₂O₂ 279.2 Pyridin-3-yl group LCMS: RT = 0.567 min; m/z = 279.2 [M + H]+
N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide C₂₃H₁₉N₃O₃ 385.4 1-Methyl-6-oxopyridazin-3-yl group No reported activity; structural analog

Key Observations :

  • The morpholinoethyl derivative demonstrates significant cytotoxicity, suggesting that electron-rich substituents (e.g., morpholine) enhance bioactivity .
  • Pyridin-3-yl substitution reduces molecular weight and may improve metabolic stability due to reduced lipophilicity .

2-Oxopyrrolidin-1-yl-Containing Compounds

Compounds with the 2-oxopyrrolidin-1-yl group but divergent backbones include:

Compound Name Molecular Formula Molecular Weight Core Structure Notable Features Reference
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C₂₁H₁₈ClN₄O₂ 393.8 Triazole-linked naphthalenyloxy Chlorophenyl group enhances halogen bonding
N-Acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide Variable Variable Acylated pyrrolidinone High affinity for GABAA and AMPA receptors

Key Observations :

  • Acylated derivatives of 2-oxopyrrolidin-1-yl-acetamide exhibit neuroactive properties, highlighting the pharmacophoric importance of the lactam ring .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthalene moiety and a pyrrolidinone group, which contribute to its biological properties. Its molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of approximately 352.4 g/mol. The presence of both hydrophobic and polar functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

1. Anticancer Activity:

  • Several studies indicate that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives that incorporate the pyrrolidinone moiety have shown cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

2. Antimicrobial Properties:

  • The compound has been evaluated for antimicrobial activity against different bacterial strains. Preliminary results indicate that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

3. Enzyme Inhibition:

  • This compound has been studied for its potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays have demonstrated significant inhibitory effects, which could have implications for diabetes management .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Enzymatic Pathways: The structural features of the compound suggest it may interact with specific enzymes, potentially altering metabolic pathways related to glucose metabolism and cell proliferation.
  • Cell Membrane Interaction: The lipophilic nature of the naphthalene ring may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM).
Study BAntimicrobial EffectsShowed inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study CEnzyme InhibitionReported 87.3% inhibition of α-glucosidase at 5.39 mmol/L concentration .

Q & A

What synthetic methodologies are recommended for preparing N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide?

Level : Basic
Methodological Answer :
A multi-step approach can be adapted from analogous acetamide syntheses:

Intermediate 1 : Synthesize the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline precursor via nucleophilic substitution of 4-fluoro-3-methylnitrobenzene with pyrrolidin-2-one under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

Intermediate 2 : Prepare 2-(naphthalen-2-yloxy)acetyl chloride by reacting naphthalen-2-ol with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .

Final Coupling : Combine Intermediate 1 and 2 in DCM with TEA at 0–5°C, followed by room-temperature stirring. Monitor via TLC (hexane:EtOAc = 3:1) and purify via silica gel chromatography .

Table 1 : Comparative Yields for Analogous Reactions

StepReagentsYield (%)Reference
Intermediate 1K₂CO₃, DMF, 80°C65–75
Intermediate 2TEA, DCM, 0°C80–85
Final CouplingTEA, DCM, RT70–78

How can X-ray crystallography validate the structural conformation of this compound?

Level : Advanced
Methodological Answer :

Crystal Growth : Use slow evaporation of a toluene or DCM solution to obtain single crystals .

Data Collection : Employ a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

Structure Solution : Use SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) . Key parameters:

  • Dihedral Angles : Confirm spatial arrangement between naphthalen-2-yloxy and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl groups (expected ~60–80° based on analogous structures) .
  • Hydrogen Bonding : Identify N–H···O interactions (e.g., amide-to-carbonyl) for packing stability .

Validation : Apply R-factor (<5%), check ADPs, and use PLATON for symmetry checks .

Table 2 : Crystallographic Parameters for Analogous Acetamides

CompoundSpace GroupR-factor (%)Dihedral Angle (°)Reference
N-(3-Cl-4-F-phenyl)-2-(naphthalen-1-yl)acetamideP2₁/c3.260.5
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamideP 14.164.8

Which spectroscopic techniques are critical for characterizing this compound?

Level : Basic
Methodological Answer :

¹H/¹³C NMR :

  • Amide Proton : δ ~8.5–9.0 ppm (exchange with D₂O confirms NH presence) .
  • Naphthalenyloxy Group : Aromatic protons at δ ~6.8–8.2 ppm (multiplicity depends on substitution) .
  • Pyrrolidinone Ring : Methyl groups at δ ~1.2–1.5 ppm; carbonyl at δ ~170–175 ppm .

IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and naphthyl C–O–C at ~1240 cm⁻¹ .

Mass Spectrometry : HRMS-ESI expected m/z for C₂₄H₂₃N₂O₃: [M+H]⁺ = 395.1756 (Δ < 2 ppm) .

How can researchers resolve contradictions in biological activity data across studies?

Level : Advanced
Methodological Answer :

Dose-Response Analysis : Perform IC₅₀ assays (e.g., immunoproteasome inhibition) with standardized protocols .

Structural Analog Comparison : Test derivatives (e.g., replacing naphthalen-2-yloxy with phenylthio) to isolate pharmacophores .

Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes to targets like the 20S proteasome .

Data Reprodubility : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (e.g., 0.1% DMSO) .

Table 3 : Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (μM)Reference
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)acetamideImmunoproteasome11.84 ± 1.63
N-(4-Cl-phenyl)-2-(naphthalen-1-yl)acetamidePenicillin-binding proteinN/A (structural analog)

What computational strategies predict the binding affinity of this compound?

Level : Advanced
Methodological Answer :

Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*) and assign charges via AM1-BCC .

Molecular Docking : Use AutoDock Vina with a 20S proteasome crystal structure (PDB: 5LE5). Focus on the β5 subunit binding pocket .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions (RMSD < 2.0 Å acceptable) .

SAR Analysis : Compare docking scores of analogs (e.g., substituent effects on the pyrrolidinone ring) .

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